2-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide
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Overview
Description
2-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide typically involves the reaction of 2,4-dichlorophenol with 2,2,2-trichloroethylamine under controlled conditions to form the intermediate 2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethylamine. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce less chlorinated benzamides.
Scientific Research Applications
2-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[2,2,2-trichloro-1-(3-(2-nitrophenyl)thioureido)ethyl]benzamide
- 2-methyl-N-[2,2,2-trichloro-1-(3-o-tolylthioureido)ethyl]benzamide
- 2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide
Uniqueness
2-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide is unique due to its specific arrangement of chlorine atoms and the presence of both phenoxy and benzamide groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications .
Properties
Molecular Formula |
C16H12Cl5NO2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide |
InChI |
InChI=1S/C16H12Cl5NO2/c1-9-4-2-3-5-11(9)14(23)22-15(16(19,20)21)24-13-7-6-10(17)8-12(13)18/h2-8,15H,1H3,(H,22,23) |
InChI Key |
YYVBKTJGOKVSOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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